An In-depth Technical Guide to 2,4,6-Trichloroaniline: Chemical Properties and Structure
An In-depth Technical Guide to 2,4,6-Trichloroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,4,6-Trichloroaniline (TCA). This compound is a significant intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1][2]
Core Chemical Properties
2,4,6-Trichloroaniline is a halogenated aromatic amine that exists as a white to pale yellow crystalline solid at room temperature.[1] It is characterized by a faint amine-like odor.[1] While only slightly soluble in water, it readily dissolves in organic solvents like ethanol, acetone, chloroform, and ether.[1][3]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of 2,4,6-Trichloroaniline.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₆H₄Cl₃N | [3][4][5] | |
| Molar Mass | 196.46 | g·mol⁻¹ | [3] |
| Melting Point | 78.5 (73-75) | °C | [2][3][6] |
| Boiling Point | 262 | °C | [3][6] |
| Water Solubility | 32 - 40 | mg/L | [3][7] |
| Vapor Pressure | 1.47 x 10⁻⁷ | mmHg | [3] |
| log P (Octanol-Water Partition Coefficient) | 3.69 | [3][8] | |
| pKa (of conjugate acid) | 0.07 (-0.03) | [3][8] | |
| Henry's Law Constant | 1.34 x 10⁻⁶ | atm·m³/mol | [1] |
| Bioconcentration Factor (BCF) | 3,630 | [1] |
Molecular Structure
The structure of 2,4,6-Trichloroaniline consists of a benzene ring substituted with an amino group (-NH₂) and three chlorine atoms at positions 2, 4, and 6.
Caption: 2D structure of the 2,4,6-Trichloroaniline molecule.
Experimental Protocols
Synthesis of 2,4,6-Trichloroaniline
A common method for the preparation of 2,4,6-Trichloroaniline is the direct chlorination of aniline.[1][3]
Materials:
-
Aniline
-
Chlorobenzene (solvent)
-
Hydrogen chloride gas
-
Chlorine gas or Sulfuryl chloride (chlorinating agent)
-
Glacial acetic acid (alternative solvent)
-
Anhydrous methanol (alternative solvent)
Protocol 1: Chlorination using Chlorine Gas [9]
-
Dissolve 93 g of aniline in 850 ml of chlorobenzene in a suitable reaction vessel.
-
Introduce 40 g of HCl gas into the solution at room temperature.
-
Heat the mixture to 90°C.
-
Pass 231 g of chlorine gas into the reaction mixture over a period of 8 hours.
-
After the addition of chlorine is complete, stir the mixture at 130°C for 1 hour.
-
Distill off the chlorobenzene under a water pump vacuum to yield crude 2,4,6-trichloroaniline.
-
The crude product can be further purified by sublimation.
Protocol 2: Chlorination in Acetic Acid [10]
-
In a 1000 ml four-necked flask equipped with a stirrer, add 400 ml of glacial acetic acid, 20 ml of anhydrous methanol, 20 ml of chlorobenzene, and 50 g (0.537 mol) of aniline.
-
Stir the mixture and cool it to below 25°C.
-
Introduce dry hydrogen chloride gas for approximately 2 hours.
-
While maintaining the temperature below 25°C with an ice water bath, introduce chlorine gas at a rate of 70 ml/min.
-
Monitor the reaction. The tail gas, containing HCl and excess chlorine, should be collected with pure water.
-
Upon completion, filter the reaction mixture to separate the precipitated crude product.
-
Wash the crude product twice with 200 ml of water and then dry to obtain the final product.
Caption: General workflow for the synthesis of 2,4,6-Trichloroaniline.
Analytical Methods
Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and effective method for the analysis of 2,4,6-Trichloroaniline.[11] High-performance liquid chromatography (HPLC) is also utilized.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Outline:
-
Sample Preparation: For aqueous samples, a solvent extraction is performed, typically at a basic pH using a solvent like methylene chloride.[12] Solid samples can be extracted using a mixture of methylene chloride and acetone.[12]
-
Cleanup (if necessary): If interferences are present in the extract, cleanup procedures such as Florisil column cleanup may be employed.[12]
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., SE-54 fused silica). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.
Caption: General workflow for the analysis of 2,4,6-Trichloroaniline by GC-MS.
Safety and Handling
2,4,6-Trichloroaniline is considered toxic if ingested, inhaled, or through skin contact.[1] Chronic exposure may lead to damage to the liver and kidneys.[1] It is also classified as a potential mutagen and carcinogen.[1] When handling this chemical, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[13][14] Work should be conducted in a well-ventilated area.[13]
Incompatible Materials: 2,4,6-Trichloroaniline is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[13]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[13]
References
- 1. Page loading... [guidechem.com]
- 2. 2,4,6-Trichloroaniline | 634-93-5 [chemicalbook.com]
- 3. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 4. 2,4,6-Trichloroaniline PESTANAL Analytical Standard - Best Price Supplier in Mumbai [nacchemical.com]
- 5. Hemani Global : 2,4,6 Trichloro Aniline (2,4,6 TCA) [hemaniglobal.com]
- 6. 2,4,6-Trichloroaniline PESTANAL , analytical standard 634-93-5 [sigmaaldrich.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
